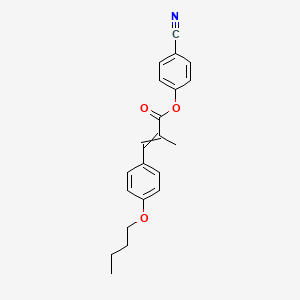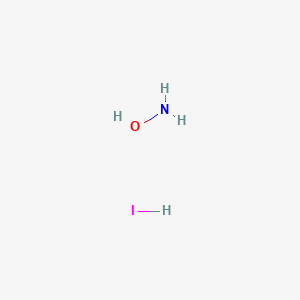![molecular formula C19H23NO3 B14609898 Benzenepropanamide, 3-methoxy-N-[2-(4-methoxyphenyl)ethyl]- CAS No. 59734-55-3](/img/structure/B14609898.png)
Benzenepropanamide, 3-methoxy-N-[2-(4-methoxyphenyl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanamide, 3-methoxy-N-[2-(4-methoxyphenyl)ethyl]- is an organic compound characterized by its complex structure, which includes a benzene ring, a propanamide group, and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanamide, 3-methoxy-N-[2-(4-methoxyphenyl)ethyl]- typically involves multi-step organic reactions. One common method includes the use of Friedel-Crafts acylation followed by amide formation. The reaction conditions often require the presence of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM).
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common in industrial settings.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions may involve the use of hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly on the benzene ring, using reagents such as bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 with Pd/C catalyst.
Substitution: Br2 in the presence of iron (Fe) or HNO3 with sulfuric acid (H2SO4).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Benzenepropanamide, 3-methoxy-N-[2-(4-methoxyphenyl)ethyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzenepropanamide, 3-methoxy-N-[2-(4-methoxyphenyl)ethyl]- exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- Phenethylamine, p-methoxy-α-methyl-
- Phenethylamine, p-methoxy-N,α-dimethyl-
- 4-Methoxyphenethylamine
Comparison: Benzenepropanamide, 3-methoxy-N-[2-(4-methoxyphenyl)ethyl]- is unique due to its specific structural features, such as the propanamide group and methoxy substituents. These features confer distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
This detailed article provides a comprehensive overview of Benzenepropanamide, 3-methoxy-N-[2-(4-methoxyphenyl)ethyl]-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
59734-55-3 |
|---|---|
Molecular Formula |
C19H23NO3 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C19H23NO3/c1-22-17-9-6-15(7-10-17)12-13-20-19(21)11-8-16-4-3-5-18(14-16)23-2/h3-7,9-10,14H,8,11-13H2,1-2H3,(H,20,21) |
InChI Key |
GYVLHBKLHXNMSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CCC2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[Acetyl(methyl)amino]-4-methylpenta-1,3-dien-3-yl acetate](/img/structure/B14609871.png)
![7-[Carbamoyl(decan-2-YL)amino]heptanoic acid](/img/structure/B14609873.png)

![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-chloropropanoate](/img/structure/B14609878.png)

![3-([1,1'-Biphenyl]-4-yl)-1-methyl-5-phenyl-1H-pyrazol-4-ol](/img/structure/B14609883.png)
